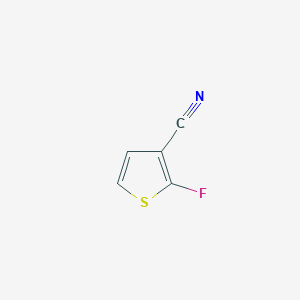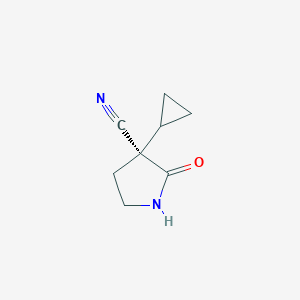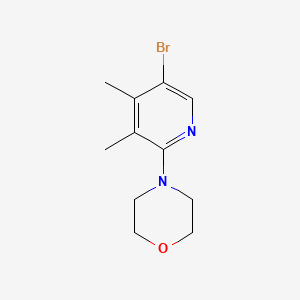
2-Fluorothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorothiophene-3-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2FNS. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom. The presence of a fluorine atom at the 2-position and a cyano group at the 3-position makes this compound unique and of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorothiophene-3-carbonitrile can be achieved through several methods. One common approach involves the direct fluorination of thiophene derivatives. For example, the reaction of 2-cyano-3-chlorothiophene with cesium fluoride in dimethyl sulfoxide yields 2-cyano-3-fluorothiophene . Another method involves the use of gaseous sulfur trifluoride (SF3+) as a gentle and effective electrophilic monofluorinating reagent for five-membered heterocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and material science industries .
Chemical Reactions Analysis
Types of Reactions
2-Fluorothiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions such as Suzuki–Miyaura and Stille reactions.
Common Reagents and Conditions
Common reagents used in these reactions include cesium fluoride, sulfur trifluoride, and various metal catalysts. Reaction conditions often involve the use of solvents like dimethyl sulfoxide and specific temperature and pressure settings to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluorothiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-Fluorothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and cyano group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound of interest in medicinal chemistry and drug discovery .
Comparison with Similar Compounds
Similar Compounds
2-Fluorothiophene: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Cyanothiophene: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
2,3-Difluorothiophene: Contains an additional fluorine atom, which can further influence its chemical behavior.
Uniqueness
2-Fluorothiophene-3-carbonitrile is unique due to the presence of both the fluorine atom and cyano group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry, particularly in the synthesis of novel organic molecules and materials .
Properties
CAS No. |
1956322-91-0 |
|---|---|
Molecular Formula |
C5H2FNS |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-fluorothiophene-3-carbonitrile |
InChI |
InChI=1S/C5H2FNS/c6-5-4(3-7)1-2-8-5/h1-2H |
InChI Key |
ATTDMXVYXTTYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5S,6S,7S)-3-(1-methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B15045833.png)





![(E)-N-{1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B15045871.png)

![N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine](/img/structure/B15045888.png)


![(2R,3R)-1-[(tert-butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B15045913.png)


